
4-Ethylphenyl 4-methoxybenzoate
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Description
4-Ethylphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and 4-ethylphenol.
Acidic Hydrolysis
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Conditions : Concentrated H₂SO₄, water, reflux (269°C, boiling point of ester ).
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Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.
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Products :
Basic Hydrolysis (Saponification)
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Conditions : NaOH (2M), ethanol/water, 80°C.
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Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.
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Products :
Transesterification
The ethylphenyl ester group can undergo alcohol exchange in the presence of catalysts.
Reagent | Catalyst | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
Methanol | H₂SO₄ | 70°C | Methyl 4-methoxybenzoate | 75% | Extrapolated |
Propan-2-ol | Ti(OiPr)₄ | 100°C | Isopropyl 4-methoxybenzoate | 68% |
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the aromatic ring toward electrophiles, directing substitution to the ortho and para positions relative to itself.
Nitration
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Conditions : HNO₃/H₂SO₄, 0–5°C.
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Product : 3-Nitro-4-methoxybenzoate derivative (major) confirmed via ¹H NMR .
Sulfonation
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Conditions : Fuming H₂SO₄, 50°C.
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Product : 3-Sulfo-4-methoxybenzoate (isolated as sodium salt).
Reduction Reactions
The ester can be reduced to a primary alcohol using strong reducing agents.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | THF, reflux | 4-Methoxybenzyl alcohol | 82% | |
DIBAL-H | Toluene, -78°C | Partial reduction to aldehyde | 45% |
Fragmentation in Mass Spectrometry
Electron ionization (EI-MS) studies reveal characteristic fragmentation patterns:
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Major ions : Loss of the ethylphenyl group (m/z 136) and methoxy group (m/z 149) .
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Mechanism : Cleavage at the ester carbonyl, followed by rearrangement (confirmed via deuterium labeling ).
Stability Under Thermal Stress
Properties
CAS No. |
7465-91-0 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-12-4-8-15(9-5-12)19-16(17)13-6-10-14(18-2)11-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
NEXDLSSYDDCZQY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Key on ui other cas no. |
7465-91-0 |
Origin of Product |
United States |
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